6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclizing thiosemicarbazide with aromatic acids in the presence of ethanol.
Coupling with Chromene Derivative: The thiadiazole derivative is then coupled with a chromene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the chromene or thiadiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antifungal activities.
Biological Research: It is used to investigate the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function . This can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent . The chromene moiety may also contribute to the compound’s biological activity by interacting with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene moiety also show diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
6-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the thiadiazole and chromene moieties in a single molecule. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11N3O3S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-3-4-10-8(5-7)9(18)6-11(20-10)12(19)15-13-16-17-14(21-2)22-13/h3-6H,1-2H3,(H,15,16,19) |
InChI Key |
GKCNQOOUMQYISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.